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Compound of Interest

Compound Name: L-689560

Cat. No.: B1673909 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure,

properties, and pharmacology of L-689,560, a potent and selective antagonist of the N-methyl-

D-aspartate (NMDA) receptor. This document is intended to serve as a valuable resource for

researchers and professionals involved in neuroscience drug discovery and development.

Chemical Structure and Properties
L-689,560, chemically known as trans-2-Carboxy-5,7-dichloro-4-phenylaminocarbonylamino-

1,2,3,4-tetrahydroquinoline, is a synthetic organic compound belonging to the class of 4-amido-

2-carboxytetrahydroquinolines.[1][2] Its structure is characterized by a tetrahydroquinoline core

with chloro substitutions at the 5 and 7 positions, a carboxyl group at the 2 position, and a

phenylaminocarbonylamino group at the 4 position.

Chemical Structure:

Caption: 2D Chemical Structure of L-689,560.

A summary of the key chemical and physical properties of L-689,560 is provided in the table

below. It is important to note that experimentally determined values for properties such as

melting point, boiling point, and pKa are not readily available in the public domain. For

reference, the properties of the parent aromatic compound, quinoline, are included.
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Property Value Reference

Chemical Name

trans-2-Carboxy-5,7-dichloro-

4-phenylaminocarbonylamino-

1,2,3,4-tetrahydroquinoline

[2]

Molecular Formula C₁₇H₁₅Cl₂N₃O₃ [2]

Molecular Weight 380.23 g/mol [2]

CAS Number 139051-78-8

Purity ≥98% (HPLC) [2]

Solubility
Soluble to 25 mM in DMSO

and to 100 mM in ethanol.

Storage Store at room temperature.
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Melting Point Data not available

Boiling Point Data not available

pKa Data not available

Quinoline Melting Point -15 °C [1]

Quinoline Boiling Point 237 °C [1]

Pharmacological Properties
L-689,560 is a highly potent and selective antagonist of the NMDA receptor, specifically acting

at the strychnine-insensitive glycine co-agonist binding site located on the GluN1 subunit.[3][4]

The binding of a co-agonist, either glycine or D-serine, to this site is a prerequisite for the

channel activation by the primary agonist, glutamate. By competitively blocking this site, L-

689,560 prevents the conformational changes necessary for ion channel opening, thereby

inhibiting NMDA receptor-mediated excitatory neurotransmission.
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Binding Affinity
Radioligand binding assays are crucial for determining the affinity of a compound for its target

receptor. For L-689,560, competition binding studies have been performed to determine its

inhibition constant (Ki).

Parameter Value
Receptor
Subunit

Radioligand Reference

Ki Two-site model NR1-1a/NR2A [³H]-MDL105,519 [5]

Note: The displacement curve for L-689,560 was best fitted by a two-site model, suggesting a

complex interaction with the receptor.

Signaling Pathway
L-689,560 exerts its pharmacological effects by modulating the NMDA receptor signaling

pathway. The NMDA receptor is a ligand-gated ion channel that, upon activation, allows the

influx of Ca²⁺ into the neuron. This calcium influx is a critical second messenger that triggers a

cascade of downstream signaling events involved in synaptic plasticity, learning, and memory.
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Caption: L-689,560 blocks the glycine binding site on the NMDA receptor.

Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the

properties of L-689,560.

Radioligand Binding Assay (Competition Assay)
This protocol outlines a general procedure for determining the Ki of a test compound like L-

689,560 for the NMDA receptor glycine site using a radiolabeled ligand.
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Membrane Preparation

Incubation

Separation and Counting

Data Analysis

Homogenize brain tissue
(e.g., rat cortex) in buffer

Centrifuge to pellet membranes

Resuspend and wash membranes

Add membrane preparation,
radioligand (e.g., [³H]-MDL105,519),

and varying concentrations of L-689,560
to assay tubes

Incubate to reach equilibrium

Rapidly filter the incubation mixture
through glass fiber filters

Wash filters to remove
unbound radioligand

Measure radioactivity on filters
using liquid scintillation counting

Generate competition curve
(% specific binding vs. [L-689,560])

Determine IC₅₀ value

Calculate Ki using the
Cheng-Prusoff equation

Click to download full resolution via product page

Caption: Workflow for a competitive radioligand binding assay.
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Detailed Steps:

Membrane Preparation:

Dissect and homogenize brain tissue (e.g., rat cerebral cortex) in ice-cold buffer (e.g., 50

mM Tris-HCl, pH 7.4).

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

Centrifuge the resulting supernatant at high speed to pellet the crude membrane fraction.

Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

Resuspend the final pellet in assay buffer and determine the protein concentration.

Binding Assay:

In assay tubes, combine the membrane preparation, a fixed concentration of a suitable

radioligand that binds to the glycine site (e.g., [³H]-MDL105,519), and a range of

concentrations of the unlabeled test compound (L-689,560).

To determine non-specific binding, a separate set of tubes should contain a saturating

concentration of a known glycine site antagonist.

Incubate the mixture at a defined temperature (e.g., room temperature) for a sufficient time

to reach equilibrium.

Separation and Quantification:

Terminate the binding reaction by rapid vacuum filtration through glass fiber filters, which

trap the membrane-bound radioligand.

Quickly wash the filters with ice-cold buffer to remove unbound radioligand.

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity

using a liquid scintillation counter.

Data Analysis:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1673909?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Calculate the specific binding at each concentration of L-689,560 by subtracting the non-

specific binding from the total binding.

Plot the percentage of specific binding against the logarithm of the L-689,560

concentration to generate a competition curve.

Determine the IC₅₀ value (the concentration of L-689,560 that inhibits 50% of the specific

radioligand binding) from the curve.

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 +

[L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation

constant.

Electrophysiological Recording
Whole-cell patch-clamp electrophysiology on cultured neurons or cells expressing recombinant

NMDA receptors is used to functionally characterize the antagonist activity of L-689,560.

General Protocol:

Cell Preparation:

Culture primary neurons (e.g., cortical or hippocampal neurons) or a cell line (e.g.,

HEK293 cells) transiently or stably expressing specific NMDA receptor subunits (e.g.,

GluN1/GluN2A).

Recording Setup:

Use a patch-clamp amplifier and data acquisition system.

Prepare intracellular (pipette) and extracellular solutions with appropriate ionic

compositions. The extracellular solution should contain agonists (glutamate and glycine/D-

serine) to activate the NMDA receptors.

Recording Procedure:

Establish a whole-cell recording configuration on a selected cell.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1673909?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Apply the agonist-containing extracellular solution to elicit an inward current mediated by

NMDA receptors.

Once a stable baseline current is achieved, co-apply L-689,560 at various concentrations

with the agonists.

Measure the reduction in the agonist-evoked current in the presence of L-689,560.

Data Analysis:

Construct a concentration-response curve by plotting the percentage of inhibition of the

NMDA receptor current against the concentration of L-689,560.

From this curve, determine the IC₅₀ value for the functional inhibition of the NMDA

receptor.

Conclusion
L-689,560 is a valuable pharmacological tool for studying the role of the glycine co-agonist site

in NMDA receptor function and for investigating the physiological and pathological processes

involving NMDA receptor-mediated neurotransmission. Its high potency and selectivity make it

a standard antagonist for in vitro and in vivo studies. This technical guide provides a

foundational understanding of its chemical and pharmacological properties, along with

standardized experimental protocols, to aid researchers in their scientific endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. biosynce.com [biosynce.com]

2. Pharmacological and electrophysiological characterization of novel NMDA receptor
antagonists - PMC [pmc.ncbi.nlm.nih.gov]

3. Quinoline | C9H7N | CID 7047 - PubChem [pubchem.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b1673909?utm_src=pdf-custom-synthesis
https://www.biosynce.com/blog/what-are-the-physical-properties-of-quinoline-1729557.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC6249113/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6249113/
https://pubchem.ncbi.nlm.nih.gov/compound/Quinoline
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1673909?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


4. noveltyjournals.com [noveltyjournals.com]

5. Characterization of the binding of two novel glycine site antagonists to cloned NMDA
receptors: evidence for two pharmacological classes of antagonists - PMC
[pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [L-689,560: A Technical Guide for Researchers].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1673909#l-689-560-chemical-structure-and-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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